molecular formula C26H28N2O4 B055292 Naltrexone phenyl oxime CAS No. 115160-07-1

Naltrexone phenyl oxime

Cat. No. B055292
M. Wt: 432.5 g/mol
InChI Key: GXFMSCTXOZEZER-UQSYJWEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naltrexone phenyl oxime, also known as NPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPO is a derivative of naltrexone, a drug commonly used to treat alcohol and opioid addiction. However, NPO has been found to have unique properties that make it a promising candidate for various medical and scientific applications.

Mechanism Of Action

The mechanism of action of Naltrexone phenyl oxime is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Naltrexone phenyl oxime has been found to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. Additionally, Naltrexone phenyl oxime has been shown to modulate the activity of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurodegenerative diseases.

Biochemical And Physiological Effects

Naltrexone phenyl oxime has been found to have various biochemical and physiological effects on cells and organisms. In cancer cells, Naltrexone phenyl oxime has been shown to induce apoptosis and inhibit cell growth. In neurons, Naltrexone phenyl oxime has been found to have neuroprotective effects and may improve cognitive function. In the immune system, Naltrexone phenyl oxime has been shown to modulate the activity of immune cells and may be useful in treating autoimmune diseases.

Advantages And Limitations For Lab Experiments

Naltrexone phenyl oxime has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, Naltrexone phenyl oxime has been extensively studied and has a well-established safety profile. However, there are also limitations to its use in lab experiments. Naltrexone phenyl oxime is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of Naltrexone phenyl oxime is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on Naltrexone phenyl oxime. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosage and administration of Naltrexone phenyl oxime for different types of cancer. Additionally, research is needed to better understand the mechanism of action of Naltrexone phenyl oxime and its potential use in the treatment of neurodegenerative diseases and autoimmune disorders. Overall, Naltrexone phenyl oxime has significant potential for various medical and scientific applications and warrants further research.

Synthesis Methods

Naltrexone phenyl oxime can be synthesized through a multi-step process that involves the reaction of naltrexone with hydroxylamine hydrochloride and sodium bicarbonate. This reaction results in the formation of Naltrexone phenyl oxime, which can then be purified through recrystallization.

Scientific Research Applications

Naltrexone phenyl oxime has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, Naltrexone phenyl oxime has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential treatment for various types of cancer. In neurology, Naltrexone phenyl oxime has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, Naltrexone phenyl oxime has been shown to modulate the immune response and may be useful in treating autoimmune diseases.

properties

CAS RN

115160-07-1

Product Name

Naltrexone phenyl oxime

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

(4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-phenoxyimino-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

InChI

InChI=1S/C26H28N2O4/c29-20-9-8-17-14-21-26(30)11-10-19(27-32-18-4-2-1-3-5-18)24-25(26,22(17)23(20)31-24)12-13-28(21)15-16-6-7-16/h1-5,8-9,16,21,24,29-30H,6-7,10-15H2/b27-19+/t21-,24+,25+,26-/m1/s1

InChI Key

GXFMSCTXOZEZER-UQSYJWEUSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5/C(=N/OC6=CC=CC=C6)/CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O

SMILES

C1CC1CN2CCC34C5C(=NOC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O

Canonical SMILES

C1CC1CN2CCC34C5C(=NOC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O

synonyms

naltrexone phenyl oxime
NPC 168
NPC-168

Origin of Product

United States

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